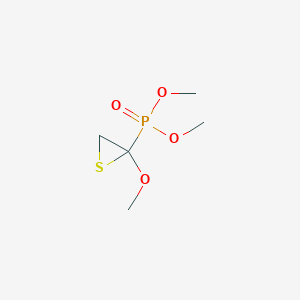
Dimethyl (2-methoxythiiran-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-methoxythiiran-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methoxythiirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2-methoxythiiran-2-yl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate thiirane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (2-methoxythiiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-methoxythiiran-2-yl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which dimethyl (2-methoxythiiran-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The methoxythiirane ring may also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl methylphosphonate
- Dimethyl phosphonate
- Dimethyl (2-hydroxyethyl)phosphonate
Comparison: Dimethyl (2-methoxythiiran-2-yl)phosphonate is unique due to the presence of the methoxythiirane ring, which imparts distinct chemical properties compared to other phosphonatesIn contrast, compounds like dimethyl methylphosphonate and dimethyl phosphonate lack this ring structure, resulting in different chemical behaviors and uses .
Eigenschaften
CAS-Nummer |
89901-43-9 |
|---|---|
Molekularformel |
C5H11O4PS |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-2-methoxythiirane |
InChI |
InChI=1S/C5H11O4PS/c1-7-5(4-11-5)10(6,8-2)9-3/h4H2,1-3H3 |
InChI-Schlüssel |
KEVWSQWHSJBQBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CS1)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


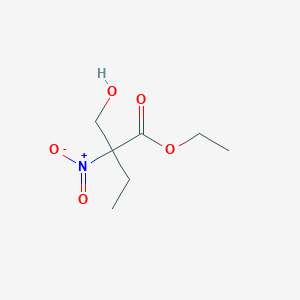
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

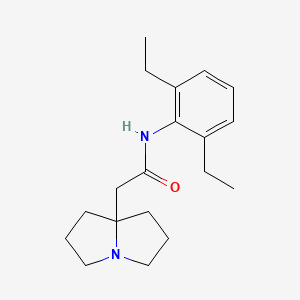


![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
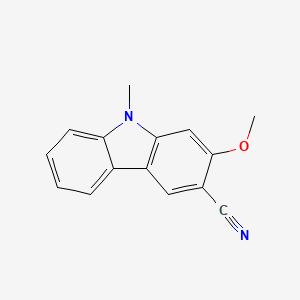

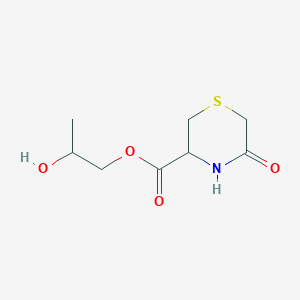

![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)
![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
